molecular formula C10H8ClNO B6286158 5-Chloro-1-methyl-1H-indole-3-carbaldehyde CAS No. 412284-65-2

5-Chloro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B6286158
CAS No.: 412284-65-2
M. Wt: 193.63 g/mol
InChI Key: ZCUBDPMTAFOQEI-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Synthesis Analysis

Indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They have been used in multicomponent reactions (MCRs), which offer access to complex molecules .


Molecular Structure Analysis

The molecular weight of this compound is 193.63 . The InChI code for this compound is SNHRITPGIZRMKC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It has been used in multicomponent reactions (MCRs) to produce products with diverse functional groups .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It is stored at -20°C .

Scientific Research Applications

  • Heterocyclic Compound Synthesis : Vikrishchuk et al. (2019) demonstrated the synthesis of new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles, through the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This synthesis contributes to the expansion of heterocyclic chemistry (Vikrishchuk et al., 2019).

  • Antibacterial Activity : Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives. These compounds showed notable in vitro antibacterial activity against various bacteria, indicating potential applications in antimicrobial therapies (Carrasco et al., 2020).

  • Nanocatalysis and Synthesis Methodology : Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using a green and sustainable nanocatalysed method. This method offers environmental and economic advantages, emphasizing the importance of eco-friendly approaches in chemical synthesis (Madan, 2020).

  • Crystal Structure Analysis : Xu and Shi (2011) conducted a detailed analysis of the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Xu & Shi, 2011).

  • Biological Activity Research : Research by Attaby et al. (2007) focused on the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and their evaluation as antimicrobial agents. This highlights the potential of indole derivatives in developing new therapeutic agents (Attaby et al., 2007).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde, a related compound, in inherently sustainable multicomponent reactions from the period 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the use of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde in similar applications.

Biochemical Analysis

Biochemical Properties

5-Chloro-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but can degrade under others, leading to changes in its biological activity . Long-term effects observed in in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound can be metabolized to form other biologically active derivatives, which can further influence cellular function .

Properties

IUPAC Name

5-chloro-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUBDPMTAFOQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

While stirring DMF (70 ml) at 0° C., phosphoryl chloride (4.97 ml, 53.3 mmol) was added dropwise in portions. After completion of the dropwise addition, the reaction mixture was stirred further for 10 minutes at the same temperature. A solution of 5-chloro-1-methylindole (5.89 g, 35.6 mmol) in DMF (10 ml) was added. The resulting mixture was stirred for cyclohexanecarboxylic time at 60° C. for 6 hours. The reaction mixture was cooled to room temperature, and added to a saturated aqueous solution of sodium bicarbonate in portions, followed by extraction with chloroform. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent under reduced pressure. The residue was purified by chromatography on a silica gel column, whereby from ethyl acetate eluate fractions, 5-chloro-1-methylindole-3-carbaldehyde (5.51 g, 80%) was obtained as a colorless solid.
Quantity
4.97 mL
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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